![molecular formula C10H20ClNO B13347032 Rel-(3aR,8aS)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B13347032.png)
Rel-(3aR,8aS)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(3aR,8aS)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride is a heterocyclic compound that features a seven-membered azepine ring fused with a five-membered furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,8aS)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride typically involves the annulation of an azepine ring to a five-membered heteroaromatic ring. One common method includes the ring expansion reactions of hetaro-annulated cyclohexanones and piperidines . The reaction conditions often involve the use of catalysts such as tetraphenylporphyrin iron chloride and may require thermal, photochemical, or microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(3aR,8aS)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce saturated analogs of the original compound .
Aplicaciones Científicas De Investigación
Rel-(3aR,8aS)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of Rel-(3aR,8aS)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, it could inhibit protein tyrosine phosphatase 1B (PTP1B) or other kinases involved in cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hetero-annulated azepines, such as:
Talipexole: Used for the treatment of Parkinson’s disease.
Azepexole: An antihypertensive agent.
Henatinib: An antitumor drug.
JNJ-180386835: A nootropic and antidepressant drug.
Uniqueness
Its fused ring system and specific stereochemistry make it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C10H20ClNO |
|---|---|
Peso molecular |
205.72 g/mol |
Nombre IUPAC |
(3aR,8aS)-7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-10(2)5-9-8(3-4-12-9)6-11-7-10;/h8-9,11H,3-7H2,1-2H3;1H/t8-,9+;/m1./s1 |
Clave InChI |
OLCPYIIBUOBMPK-RJUBDTSPSA-N |
SMILES isomérico |
CC1(C[C@H]2[C@H](CCO2)CNC1)C.Cl |
SMILES canónico |
CC1(CC2C(CCO2)CNC1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13346953.png)

![4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride](/img/structure/B13346972.png)
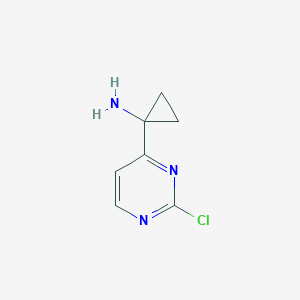
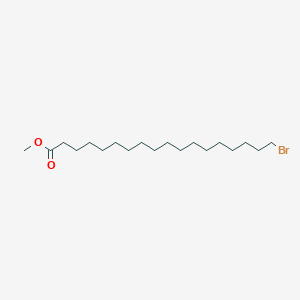
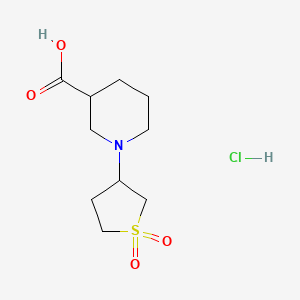
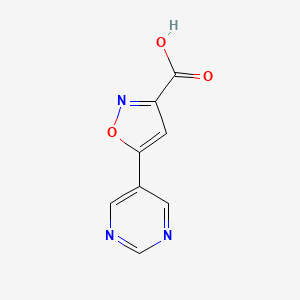
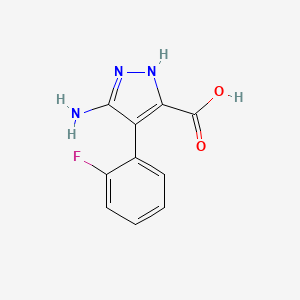
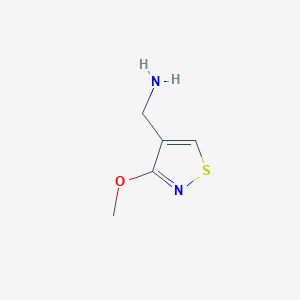
![2-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13347034.png)

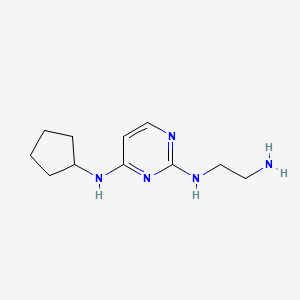

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13347045.png)
